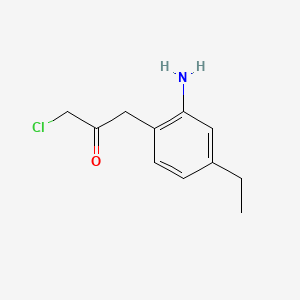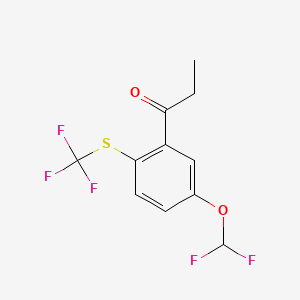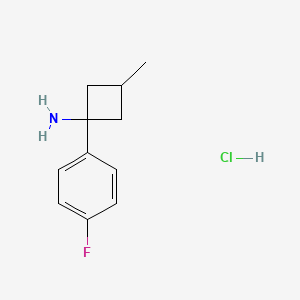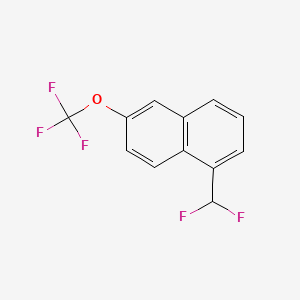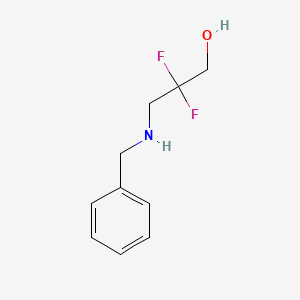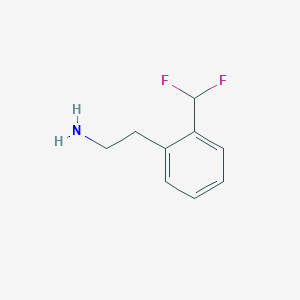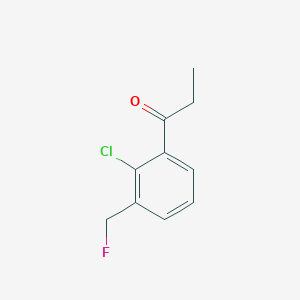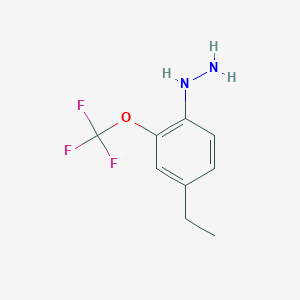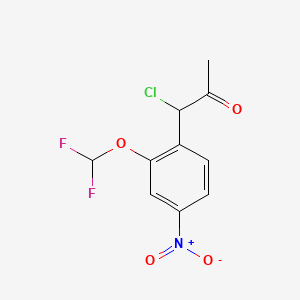
1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure, characterized by the presence of amino, chloromethyl, and chloropropanone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of 1-(4-Amino-3-methylphenyl)propan-1-one, followed by further functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. These interactions can affect various cellular pathways, including signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
- 1-(4-Amino-3-methylphenyl)-2-chloropropan-1-one
- 1-(4-Amino-3-(chloromethyl)phenyl)ethanone
- 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one
Uniqueness: 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both amino and chloromethyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
1-[4-amino-3-(chloromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6H,5,13H2,1H3 |
Clé InChI |
KQBCNVKTNOCRTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)N)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



